molecular formula C8H9NO2S B1273878 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5yl amine CAS No. 70654-85-2

2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5yl amine

Cat. No.: B1273878
CAS No.: 70654-85-2
M. Wt: 183.23 g/mol
InChI Key: HFUIQDXPKOCDLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dioxo-1,3-dihydrobenzo[c]thiophene-5yl amine is a heterocyclic organic compound with the molecular formula C8H9NO2S. This compound is characterized by its unique structure, which includes a thiophene ring fused with a benzene ring and an amine group.

Scientific Research Applications

2,2-Dioxo-1,3-dihydrobenzo[c]thiophene-5yl amine has a wide range of applications in scientific research:

Mechanism of Action

Mode of Action

The presence of electron-withdrawing substituents in this position hinders further substitution, while electron-releasing substituents in positions 5 and 6 direct an electrophile to position 4 .

Pharmacokinetics

The compound is slightly soluble (2.4 g/l at 25 ºC) , which may affect its bioavailability and distribution within the body.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide. For instance, the compound should be stored in a dark place, sealed, and at a temperature between 2-8°C to maintain its stability . Furthermore, the compound’s aromatic rings could pose a low-level environmental concern if released into the environment.

Future Directions

The compound has shown potential in reducing chemo-/radioresistance to improve the therapeutic effect against resistant tumors if it can be well controlled and in situ generated in tumor cells . It also provides insights into the rational design of stimuli-responsive drug delivery systems for the controlled release of drugs .

Biochemical Analysis

Biochemical Properties

5-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to participate in electrophilic substitution reactions, where the amino group can act as a nucleophile . Additionally, the compound’s structure allows it to engage in hydrogen bonding and van der Waals interactions with other biomolecules, influencing their activity and stability .

Cellular Effects

The effects of 5-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain kinases and phosphatases, leading to alterations in signal transduction pathways. Furthermore, it can affect the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival .

Molecular Mechanism

At the molecular level, 5-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. The compound has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, it can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Amino-1,3-dihydrobenzo[c]thiophene 2,2-dioxide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to the compound has been associated with sustained alterations in cellular metabolism and gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5yl amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzenethiol with maleic anhydride, followed by cyclization to form the desired product. The reaction is usually carried out in the presence of a suitable solvent, such as acetic acid, and requires heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

    2,2-Dioxo-1,3-dihydrobenzo[b]thiophene-5yl amine: Similar structure but with a different ring fusion pattern.

    2,2-Dioxo-1,3-dihydrobenzo[d]thiophene-5yl amine: Another isomer with a different ring fusion.

    2,2-Dioxo-1,3-dihydrobenzo[e]thiophene-5yl amine: Yet another isomer with a distinct ring fusion.

Uniqueness: 2,2-Dioxo-1,3-dihydrobenzo[c]thiophene-5yl amine is unique due to its specific ring fusion pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2,2-dioxo-1,3-dihydro-2-benzothiophen-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c9-8-2-1-6-4-12(10,11)5-7(6)3-8/h1-3H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUIQDXPKOCDLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CS1(=O)=O)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70384905
Record name 5-Amino-1,3-dihydro-2H-2-benzothiophene-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70654-85-2
Record name Benzo[c]thiophen-5-amine, 1,3-dihydro-, 2,2-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70654-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-1,3-dihydro-2H-2-benzothiophene-2,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70384905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1,3-dihydro-2lambda6-benzothiophene-2,2-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5yl amine
Reactant of Route 2
2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5yl amine
Reactant of Route 3
2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5yl amine
Reactant of Route 4
Reactant of Route 4
2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5yl amine
Reactant of Route 5
Reactant of Route 5
2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5yl amine
Reactant of Route 6
2,2-dioxo-1,3-dihydrobenzo[c]thiophene-5yl amine
Customer
Q & A

Q1: How does ATD exert its therapeutic effect on glioblastoma cells?

A1: ATD itself is not the active agent but a prodrug designed to release sulfur dioxide (SO2) upon activation. The research highlights the use of ATD loaded onto nanoparticles that release SO2 when exposed to X-ray irradiation [] or ultraviolet light []. This localized SO2 generation within the tumor microenvironment leads to several key effects:

  • Mitochondrial Damage: SO2 disrupts mitochondrial function in temozolomide-resistant U87 glioblastoma cells, leading to reduced ATP production []. This energy depletion hinders various cellular processes, contributing to cell death.
  • P-glycoprotein Inhibition: SO2 downregulates the expression of P-glycoprotein (P-gp), a membrane transporter responsible for pumping drugs out of cells []. Inhibiting P-gp can enhance the intracellular accumulation of chemotherapeutic agents, overcoming drug resistance mechanisms.
  • MGMT Reduction: SO2 also reduces the levels of O6-methylguanine-DNA methyltransferase (MGMT) in drug-resistant tumor cells []. MGMT is a DNA repair enzyme that can counteract the effects of alkylating agents like temozolomide. By reducing MGMT, SO2 enhances the sensitivity of glioblastoma cells to chemotherapy.
  • Autophagy Induction: In addition to the above, research suggests that SO2 can induce pro-death autophagy in glioblastoma cells by downregulating p62 and upregulating the LC3-II/LC3-I ratio []. This process contributes to tumor growth inhibition.

Q2: How is the delivery and activation of ATD controlled for targeted therapy?

A2: Both studies utilized nanocarriers to deliver ATD specifically to tumor sites:

  • X-ray-Responsive Scintillator Nanoparticles: NaYF4:Ce@NaLuF4:Nd@ATD@DSPE-PEG5000 (ScNPs) are nanoparticles that incorporate ATD and are designed to release it upon X-ray irradiation []. This allows for spatially controlled SO2 generation within the tumor.
  • Dye-Sensitized Rare Earth Nanoparticles: Core-shell NaYF4:Yb/Tm@NaYF4:Nd nanoparticles with up/down-conversion luminescence were used to deliver ATD []. These nanoparticles absorb near-infrared light (NIR) and emit ultraviolet (UV) light. This UV emission then triggers the release of SO2 from the ATD prodrug.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.